Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
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Overview
Description
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with the molecular formula C17H22O4 It is characterized by a naphthalene ring system substituted with a hydroxy group, a propyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene ring system, followed by the introduction of the hydroxy and propyl groups through selective functionalization reactions. The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can be compared with similar compounds such as:
Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the propyl group, which may affect its reactivity and interactions.
Ethyl 2-(6-hydroxy-1-oxo-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methyl group instead of a propyl group, leading to different steric and electronic effects.
Properties
Molecular Formula |
C17H22O4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 2-(6-hydroxy-1-oxo-2-propyl-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C17H22O4/c1-3-8-17(11-15(19)21-4-2)9-7-12-10-13(18)5-6-14(12)16(17)20/h5-6,10,18H,3-4,7-9,11H2,1-2H3 |
InChI Key |
MBMIBOAWQZBWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC2=C(C1=O)C=CC(=C2)O)CC(=O)OCC |
Origin of Product |
United States |
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